QL47
CAS No.: 1469988-75-7
Cat. No.: VC0547907
Molecular Formula: C27H21N5O2
Molecular Weight: 447.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1469988-75-7 |
---|---|
Molecular Formula | C27H21N5O2 |
Molecular Weight | 447.5 g/mol |
IUPAC Name | 9-(1-methylpyrazol-4-yl)-1-(1-prop-2-enoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one |
Standard InChI | InChI=1S/C27H21N5O2/c1-3-25(33)31-11-10-17-4-7-21(13-24(17)31)32-26(34)9-6-19-14-28-23-8-5-18(12-22(23)27(19)32)20-15-29-30(2)16-20/h3-9,12-16H,1,10-11H2,2H3 |
Standard InChI Key | RTRNJQOBEOISFQ-UHFFFAOYSA-N |
SMILES | CN1C=C(C=N1)C2=CC3=C4C(=CN=C3C=C2)C=CC(=O)N4C5=CC6=C(CCN6C(=O)C=C)C=C5 |
Canonical SMILES | CN1C=C(C=N1)C2=CC3=C4C(=CN=C3C=C2)C=CC(=O)N4C5=CC6=C(CCN6C(=O)C=C)C=C5 |
Appearance | white solid powder |
Introduction
Chemical Identity and Properties
QL47 is a synthetic small molecule with the chemical formula C₂₇H₂₁N₅O₂ and a molecular weight of 447.49 Da . The compound is registered under CAS number 1469988-75-7. Structurally, QL47 features a tricyclic quinoline core with a methylpyrazole substituent and an acrylamide moiety that is critical for its biological activity . The compound has limited solubility in water (< 0.1 mg/mL) and DMSO (< 1 mg/mL) . The canonical SMILES notation for QL47 is O=C1N(C2=C(C=C1)C=NC3=CC=C(C4=CN(C)N=C4)C=C32)C5=CC=C(CC6)C(N6C(C=C)=O)=C5 .
Historical Development
QL47 was originally designed as a covalent BTK (Bruton's tyrosine kinase) inhibitor through structure-based drug design, with development starting from the potent mTOR inhibitor Torin2 . The compound was designed to covalently modify Cys481 in the ATP-binding site of BTK, conferring high potency and selectivity . Subsequent investigations revealed unexpected broad-spectrum antiviral activity against dengue virus and other RNA viruses, prompting further structure-activity relationship studies to optimize this property .
Mechanism of Action
BTK Inhibition
QL47 functions as a potent, selective, and irreversible BTK kinase inhibitor with an IC₅₀ value of 7 nM in enzymatic assays . The compound inhibits autophosphorylation of BTK on Tyr223 in cellular environments with an EC₅₀ of 475 nM and inhibits phosphorylation of the downstream effector PLCγ2 (Tyr759) with an EC₅₀ of 318 nM . In Ramos cells, QL47 induces G1 cell cycle arrest associated with pronounced degradation of BTK protein . The kinase selectivity profile of QL47, as determined through enzymatic assays against a panel of 34 kinases, is presented in Table 1.
Kinase | QL47 IC₅₀ (nM) | Ibrutinib IC₅₀ (nM) | Kinase | QL47 IC₅₀ (nM) | Ibrutinib IC₅₀ (nM) |
---|---|---|---|---|---|
BTK | 6.59 | 0.5 | ABL | >10000 | 86 |
BMX | 6.73 | 0.8 | FYN | >10000 | 96 |
BLK | 366 | 0.5 | RIPK2 | 5690 | 152 |
EGFR | 4310 | 5.6 | c-SRC | >10000 | 171 |
Her2 | 8530 | 9.4 | LYN | >10000 | 200 |
ITK | 2830 | 10.7 | PDGFRa | >10000 | 718 |
JAK3 | 5180 | 16.1 | FMS | 1720 | 5545 |
TEC | 195 | 78 | FER | >10000 | 8070 |
CSK | >10000 | 2.3 | JAK1 | >10000 | >10000 |
FGR | 6180 | 2.3 | JAK2 | >10000 | >10000 |
Table 1: Kinase selectivity profile of QL47 compared to Ibrutinib
HSP70 Targeting in AML
Research has revealed that QL47 exhibits potent anti-proliferative activity against FLT3-ITD positive acute myeloid leukemia (AML) cell lines through a mechanism distinct from BTK inhibition . Studies demonstrated that QL47 irreversibly binds to heat shock protein HSP70 and inhibits its refolding activity, which leads to the degradation of FLT3-ITD protein and inhibition of proliferation in FLT3-ITD positive AML cells . Importantly, researchers identified that it is the inducible HSP70, rather than constitutively expressed HSC70, that plays a crucial role in FLT3 protein stabilization and FLT3-ITD-positive cell viability .
Antiviral Activities
QL47 demonstrates broad-spectrum antiviral activity against dengue virus and other RNA viruses . Structure-activity relationship studies have established that the acrylamide moiety is essential for antiviral activity, as analogues with this group replaced by non-reactive propyl amide showed no inhibition of dengue virus at concentrations below 10 μM . The compound's antiviral mechanism appears to involve inhibition of viral translation, affecting the steady-state abundance of viral proteins in infected cells .
Structure-Activity Relationship Studies
Extensive structure-activity relationship (SAR) investigations of QL47 have been conducted to understand the structural requirements for antiviral activity and to improve the compound's pharmacokinetic properties . These studies revealed several key insights:
-
The acrylamide moiety is essential for antiviral activity, suggesting that covalent modification of the target is required .
-
An extended conjugated system from methylpyrazole to acrylamide is necessary to preserve antiviral activity .
-
Modifications to the tricyclic quinolinyl core significantly impact activity; compounds containing a six-membered urea moiety showed minimal antiviral activity at 10 μM, indicating this region as a critical determinant for antiviral efficacy .
-
Five-membered methylurea analogues displayed increased antiviral activity and inhibition of dengue virus reporter replicon translation, likely due to the restoration of conjugated features of the tricyclic core .
These SAR studies led to the development of YKL-04-085, a derivative of QL47 with improved pharmacokinetic properties and devoid of kinase activity when screened against a panel of 468 kinases .
Biological Activities
Antiproliferative Activities
QL47 has demonstrated significant antiproliferative activity against various cancer cell lines, as detailed in Table 2.
Cell line | Disease | QL47 GI₅₀ (μM) | PCI-32765 GI₅₀ (μM) |
---|---|---|---|
MM1S | Myeloma | 0.26 | 7.56 |
RPMI8226 | Myeloma | 0.12 | >10 |
KMS12BM | Myeloma | 0.49 | >10 |
BCWM.1 | Lymphoma | 0.12 | 0.57 |
MWCL-1 | Lymphoma | 0.19 | 0.54 |
KU812 | Leukemia | 0.45 | 3.08 |
Table 2: Antiproliferative activity of QL47 against various cancer cell lines
In B-cell lymphoma cancer cell lines, QL47 exhibits antiproliferative effects at submicromolar concentrations . Importantly, the antiproliferative activity of QL47 against FLT3-ITD positive AML cell lines (MOLM13, MOLM14, and MV-4-11) has been documented, with the compound showing efficacy where other BTK inhibitors had no obvious effect . This activity is associated with the degradation of FLT3-ITD protein and suppression of the FLT3-STAT5-MYC signaling pathway .
In Vivo Efficacy
Comparison with Other Compounds
QL47 exhibits a unique kinase selectivity profile compared to other BTK inhibitors such as Ibrutinib. As shown in Table 1, while Ibrutinib demonstrates higher potency against BTK (IC₅₀ of 0.5 nM versus 6.59 nM for QL47), QL47 shows greater selectivity for specific kinases, with minimal activity against many kinases that are inhibited by Ibrutinib .
In antiproliferative assays against lymphoma cell lines, QL47 demonstrated superior activity compared to other BTK inhibitors including QL47R (inactive analogue), BMX-IN-1, AVL-292, PCI-32765, and CGI-1746, as shown in Table 3 .
Cell line | QL47 | QL47R | BMX-IN-1 | AVL-292 | PCI-32765 | CGI-1746 |
---|---|---|---|---|---|---|
Ramos | 0.37 | >10 | 1.8 | 9.2 | >10 | >10 |
U2932 | 0.2 | >10 | 2.15 | 4.3 | 5.0 | >10 |
Table 3: Comparison of antiproliferative activity (GI₅₀ in μM) of QL47 with other BTK inhibitors
Future Research Directions
The unique properties of QL47 suggest several promising avenues for future research:
-
Further optimization of QL47 derivatives to improve pharmacokinetic properties while maintaining potent biological activities.
-
Exploration of the precise molecular mechanisms underlying the broad-spectrum antiviral activity of QL47.
-
Investigation of the potential of QL47 and its derivatives for overcoming FLT3 drug resistance caused by secondary tyrosine kinase domain mutations in AML.
-
Development of QL47-based therapeutic strategies for B-cell lymphomas and FLT3-ITD-positive AML.
-
Elucidation of additional targets or mechanisms that may contribute to the diverse pharmacological activities of QL47.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume